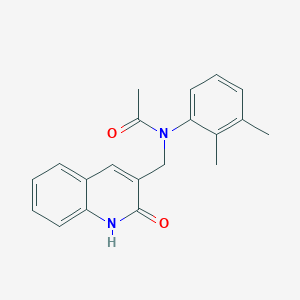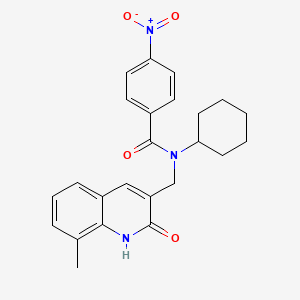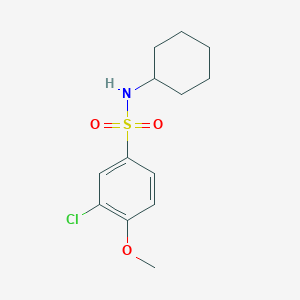
3-chloro-N-cyclohexyl-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-cyclohexyl-4-methoxybenzenesulfonamide, also known as AH6809, is a selective antagonist for the prostaglandin EP1 receptor. This compound has been widely studied for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer.
Mécanisme D'action
3-chloro-N-cyclohexyl-4-methoxybenzenesulfonamide works by selectively blocking the EP1 receptor, which is a member of the prostaglandin receptor family. The EP1 receptor is involved in various physiological processes, including inflammation, pain, and cancer. By blocking this receptor, this compound can reduce the production of pro-inflammatory cytokines and pain sensitization, as well as inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-1beta and tumor necrosis factor-alpha. It can also reduce pain sensitization by blocking the EP1 receptor.
In vivo studies have shown that this compound can inhibit the growth of cancer cells and reduce tumor volume. It has also been shown to have anti-inflammatory effects in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N-cyclohexyl-4-methoxybenzenesulfonamide is a selective antagonist for the EP1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. It can be used to investigate the effects of blocking the EP1 receptor in vitro and in vivo.
However, one limitation of this compound is its selectivity. It only blocks the EP1 receptor and does not affect other prostaglandin receptors. This can make it difficult to study the role of multiple prostaglandin receptors in a particular physiological process.
Orientations Futures
There are several future directions for research on 3-chloro-N-cyclohexyl-4-methoxybenzenesulfonamide. One area of research is its potential use in cancer therapy. Further studies are needed to investigate the efficacy of this compound in different types of cancer and to determine the optimal dosage and treatment regimen.
Another area of research is its potential use in the treatment of inflammatory and painful conditions. Studies are needed to investigate the safety and efficacy of this compound in humans and to determine the optimal dosage and treatment regimen.
Finally, further studies are needed to investigate the role of the EP1 receptor in various physiological processes and to determine the potential therapeutic applications of blocking this receptor.
Méthodes De Synthèse
3-chloro-N-cyclohexyl-4-methoxybenzenesulfonamide can be synthesized using a multistep process that involves the reaction of 4-methoxybenzenesulfonyl chloride with cyclohexylamine to form N-cyclohexyl-4-methoxybenzenesulfonamide. This intermediate is then reacted with thionyl chloride and chloroacetyl chloride to produce this compound, which is the final product.
Applications De Recherche Scientifique
3-chloro-N-cyclohexyl-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its role in inflammation and pain. Studies have shown that this compound can block the EP1 receptor, which is involved in the production of pro-inflammatory cytokines and pain sensitization. This makes this compound a potential candidate for the treatment of inflammatory and painful conditions.
Another area of research is its potential role in cancer. Studies have shown that the EP1 receptor is overexpressed in various types of cancer, including breast, prostate, and lung cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
3-chloro-N-cyclohexyl-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S/c1-18-13-8-7-11(9-12(13)14)19(16,17)15-10-5-3-2-4-6-10/h7-10,15H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCZQBTZKRJIHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707591.png)
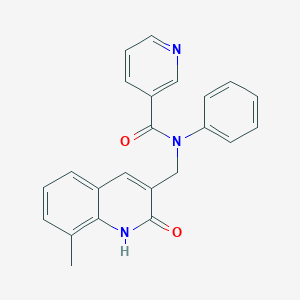
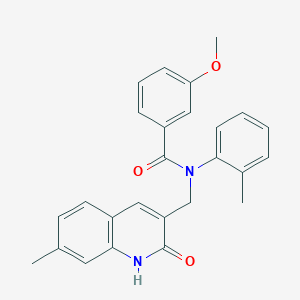

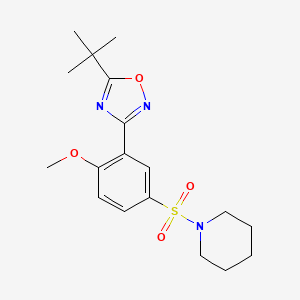

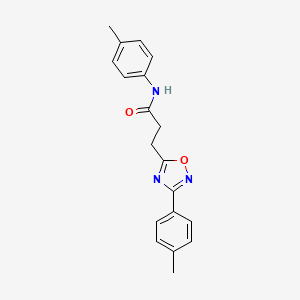
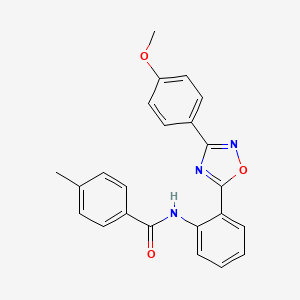


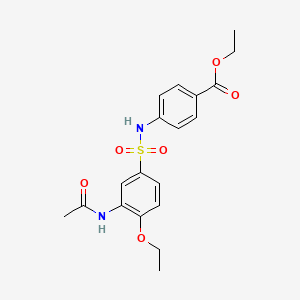
![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]-4-ethylpiperazine](/img/structure/B7707672.png)
